molecular formula C12H22O2 B14631644 (3R,5R)-3,5-Di-tert-butyloxolan-2-one CAS No. 55091-70-8

(3R,5R)-3,5-Di-tert-butyloxolan-2-one

Cat. No.: B14631644
CAS No.: 55091-70-8
M. Wt: 198.30 g/mol
InChI Key: PQYJERJPVVNKGJ-DTWKUNHWSA-N
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Description

(3R,5R)-3,5-Di-tert-butyloxolan-2-one is a chiral compound with significant importance in organic chemistry. It is characterized by its two tert-butyl groups attached to the oxolane ring, making it a valuable intermediate in various synthetic processes. The compound’s unique stereochemistry and functional groups contribute to its reactivity and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3,5-Di-tert-butyloxolan-2-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the condensation of 1-t-butoxy-1,3-dimethylsiloxy-1,3-butadiene with 3-phthaloyl imino propionaldehyde under the influence of a chiral catalyst. The resulting chiral compound is then reduced using a carboxylic chiral reducing agent to obtain the target compound .

Industrial Production Methods

Industrial production of this compound focuses on optimizing the synthesis process to ensure high yield and purity. The use of flow microreactor systems has been explored to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, streamlining the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3,5-Di-tert-butyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxolane ring or the tert-butyl groups.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3R,5R)-3,5-Di-tert-butyloxolan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5R)-3,5-Di-tert-butyloxolan-2-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved depend on the specific application, such as inhibiting enzyme activity or altering receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5R)-3,5-Di-tert-butyloxolan-2-one is unique due to its specific combination of tert-butyl groups and oxolane ring, which imparts distinct reactivity and applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

55091-70-8

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(3R,5R)-3,5-ditert-butyloxolan-2-one

InChI

InChI=1S/C12H22O2/c1-11(2,3)8-7-9(12(4,5)6)14-10(8)13/h8-9H,7H2,1-6H3/t8-,9+/m0/s1

InChI Key

PQYJERJPVVNKGJ-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)[C@H]1C[C@@H](OC1=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1CC(OC1=O)C(C)(C)C

Origin of Product

United States

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